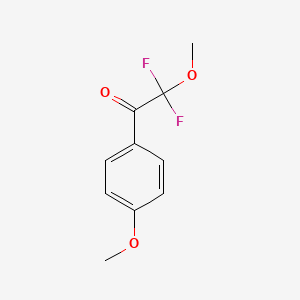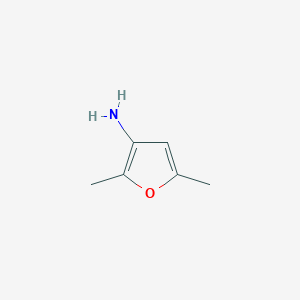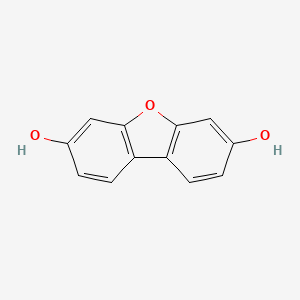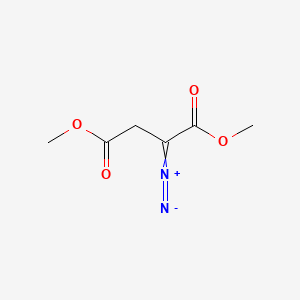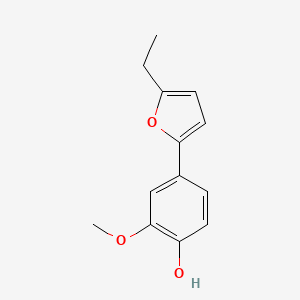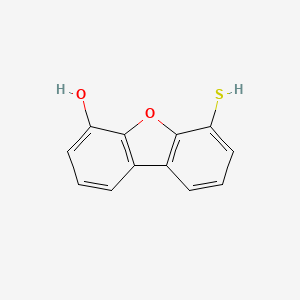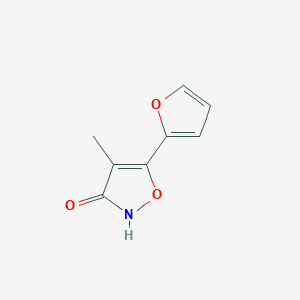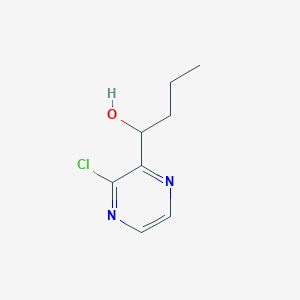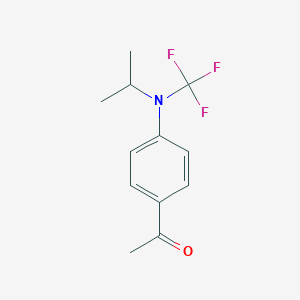
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound with a complex structure that includes an aromatic ring substituted with an isopropyl group, a trifluoromethyl group, and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves multiple steps, including the introduction of the isopropyl and trifluoromethyl groups onto the aromatic ring, followed by the formation of the ethanone moiety. Common synthetic routes may involve:
Electrophilic Aromatic Substitution: This reaction introduces the isopropyl and trifluoromethyl groups onto the aromatic ring using reagents like isopropyl chloride and trifluoromethyl iodide in the presence of a catalyst.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanone moiety to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)acetic acid.
Reduction: Formation of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)ethanone: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-(4-(Isopropylamino)phenyl)ethanone:
Uniqueness
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
1-[4-[propan-2-yl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)16(12(13,14)15)11-6-4-10(5-7-11)9(3)17/h4-8H,1-3H3 |
InChI-Schlüssel |
YMAPIFCPCZSRKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC=C(C=C1)C(=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



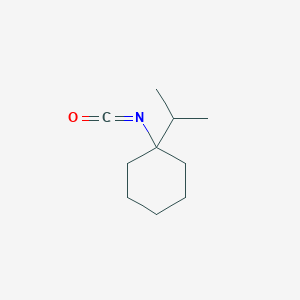

![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

